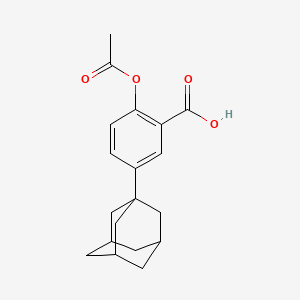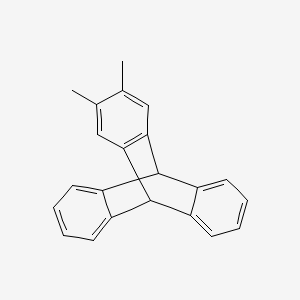![molecular formula C15H15N4O3+ B11708495 3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)
3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium ion, a hydroxyimino group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of the pyridinium ion. This can be achieved through the reaction of pyridine with an appropriate alkylating agent. The hydroxyimino group is introduced via an oximation reaction, where a suitable aldehyde or ketone is treated with hydroxylamine under acidic or basic conditions. The phenylcarbamoyl group is then added through a carbamoylation reaction, using phenyl isocyanate as the carbamoylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oximation and carbamoylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenylcarbamoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Other pyridinium compounds: Share the pyridinium ion structure but differ in their substituents and overall properties.
Uniqueness
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H15N4O3+ |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H14N4O3/c20-14(11-19-8-4-5-12(10-19)9-16-22)18-15(21)17-13-6-2-1-3-7-13/h1-10H,11H2,(H2-,17,18,20,21,22)/p+1/b16-9+ |
InChI Key |
DSIUHYFOXQALCD-CXUHLZMHSA-O |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C[N+]2=CC=CC(=C2)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C[N+]2=CC=CC(=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)
![2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11708415.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
![1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol](/img/structure/B11708454.png)



![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)

![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11708510.png)
![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
